1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-(4-ethenylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h4,15-18H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLLLQZSIESBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599332 | |
| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153429-47-1 | |
| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bicyclohexyl, 4-butyl-4'-ethenyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Butyl 4 4 Ethenylcyclohexyl Cyclohexane
Advanced Organic Synthesis Approaches to Bicyclohexyl (B1666981) Derivatives
The construction of the bicyclohexyl skeleton is the foundational challenge. A common and effective strategy involves the hydrogenation of a corresponding biphenyl precursor. For instance, the selective hydrogenation of a single benzene ring in biphenyl can yield cyclohexylbenzene (CHB), a core component of the target molecule's structure. researchgate.net Catalysts such as skeletal Ni prepared from rapidly quenched Ni-Al alloys have demonstrated high conversion rates (100%) and selectivity (99.4%) for this transformation. researchgate.net Another approach involves palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, which can form a carbon-carbon bond between two functionalized cyclohexane (B81311) rings or their precursors. wikipedia.orgorganic-chemistry.org
Achieving the desired stereochemistry in 1,4-disubstituted bicyclohexanes is critical, as the cis and trans isomers can exhibit different physical properties. The stereochemical outcome of bicyclohexane synthesis is often determined during the formation of the ring system. For example, during the catalytic hydrogenation of a substituted biphenyl, the choice of catalyst and reaction conditions (temperature, pressure) can influence the diastereomeric ratio of the resulting product.
The incorporation of a 1,4-disubstituted bicyclo[2.2.2]octane ring, a rigid analogue of the cyclohexane ring, has been shown to produce stable liquid crystalline materials, highlighting the importance of stereochemistry in determining molecular properties. rsc.org While the methods for bicyclo[2.1.1]hexanes often involve photocatalytic [2+2] cycloadditions, these principles of controlling spatial arrangement through catalyst and reaction design are broadly applicable to achieving stereoselectivity in saturated bicyclic systems. chemrxiv.orgchemrxiv.orgnih.gov
The introduction of the n-butyl group onto a cyclohexane ring can be accomplished through several classic organometallic reactions. A primary method is the Grignard reaction, where a ketone, such as 4-phenylcyclohexanone, is treated with butylmagnesium bromide. organic-chemistry.org This nucleophilic addition forms a tertiary alcohol, which can then be subjected to dehydration followed by hydrogenation to yield the final saturated butyl-substituted cyclohexane ring. pearson.com
It is important to note that sterically hindered Grignard reagents and ketones can lead to side reactions, such as enolization and reduction, rather than the desired addition. organic-chemistry.orgstudy.comaskfilo.com For instance, the reaction of the bulky tert-butylmagnesium bromide with cyclohexanone yields only about 1% of the addition product. study.comaskfilo.com However, with a less hindered primary alkyl group like n-butyl, the addition reaction is generally efficient.
Table 1: Comparison of Reagents for Alkyl Group Introduction to Cyclohexanones
| Reagent Type | Example | Typical Product | Key Considerations |
|---|---|---|---|
| Grignard Reagent | n-Butylmagnesium Bromide | Tertiary Alcohol | Highly reactive; requires anhydrous conditions. organic-chemistry.org |
| Organolithium | n-Butyllithium | Tertiary Alcohol | Often more reactive than Grignard reagents. |
The ethenyl (vinyl) group is most reliably synthesized from a ketone using the Wittig reaction. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aldehyde or ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.org For the target molecule, a precursor like 4-(4-oxocyclohexyl)cyclohexanone could be selectively reacted with the Wittig reagent to convert one of the carbonyl groups into the required C=CH₂ double bond.
A key advantage of the Wittig reaction is that the double bond is formed precisely where the carbonyl group was located, avoiding the formation of isomeric byproducts that can occur in elimination reactions. libretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which decomposes to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmnstate.edu
Novel Reaction Pathways and Catalytic Systems
Modern synthetic chemistry is increasingly focused on developing more efficient and selective reactions, particularly through the design of novel catalysts.
The functionalization of the cyclohexane ring, an inherently inert saturated hydrocarbon, is a significant challenge in chemistry. mdpi.com Research has focused on C-H activation to directly introduce functional groups, which would be a more atom-economical approach than methods requiring pre-functionalized starting materials. researchgate.netresearchgate.net
Catalytic systems for the oxidation of cyclohexane to cyclohexanol and cyclohexanone, which are key industrial intermediates, have been extensively studied. mdpi.com These often serve as precursors for further functionalization.
Iron(III) Complexes : Have shown effectiveness in the peroxidative oxidation of cyclohexane, with microwave irradiation enhancing reaction yields. mdpi.com
Manganese Complexes : Chiral manganese catalysts can perform stereoselective C-H functionalization on substituted cyclohexanes. researchgate.net
Palladium and Nickel Catalysts : Mass spectrometry studies have demonstrated that Ni and Pd organometallic catalysts can induce ring-opening, cracking, and dehydrogenation of cyclohexane, showcasing their ability to activate C-H and C-C bonds. niu.edu
Ruthenium Catalysts : Ru-nanoparticles have been used for the catalytic transfer hydrogenation of benzene to cyclohexane, using isopropanol as a sustainable hydrogen source. researchgate.net
These advanced catalytic systems offer potential pathways for more direct and efficient syntheses of complex molecules like 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane.
Table 2: Performance of Selected Catalytic Systems in Cyclohexane Transformations
| Catalyst System | Transformation | Key Features |
|---|---|---|
| Fe(III) Complexes | Peroxidative Oxidation | High selectivity for cyclohexanol; activity enhanced by microwaves. mdpi.com |
| Chiral Manganese Complex | C-H Hydroxylation | Stereoselective desymmetrization of substituted cyclohexanes. researchgate.net |
| Skeletal Ni | Benzene Ring Hydrogenation | High conversion and selectivity to cyclohexylbenzene. researchgate.net |
The principles of green chemistry aim to make chemical processes more environmentally benign. whiterose.ac.uk Given that the target molecule has a structure analogous to some liquid crystal compounds, green approaches developed for liquid crystal synthesis are highly relevant. rri.res.intandfonline.comsciencedaily.comuni-halle.de
Key green chemistry principles applicable to this synthesis include:
Prevention : Designing syntheses to minimize waste. whiterose.ac.uk
Atom Economy : Maximizing the incorporation of all reactant materials into the final product. jocpr.comwikipedia.org Addition reactions, like the Grignard reaction (before workup), have a 100% atom economy, while substitution and elimination reactions fare worse. The Wittig reaction, despite its utility, has a poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. rsc.org
Use of Safer Solvents : Replacing hazardous solvents with greener alternatives. For instance, cyclopentyl methyl ether (CPME) has been identified as a suitable replacement for solvents like THF in reactions such as Suzuki couplings. whiterose.ac.uk
Energy Efficiency : Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. rri.res.intandfonline.com
Use of Catalysis : Using catalytic reagents over stoichiometric ones reduces waste. The development of reusable heterogeneous catalysts, such as palladium supported on Starbon materials for Suzuki reactions, simplifies product purification and allows for catalyst recycling. whiterose.ac.uk
By integrating these principles, the synthesis of this compound can be designed to be not only efficient in its chemical transformations but also minimally impactful on the environment.
Purification and Isolation Techniques for Bicyclohexyl Monomers
The synthesis of bicyclohexyl monomers such as this compound often yields a mixture containing the desired product, isomers, unreacted starting materials, and byproducts. The structural similarity of these components necessitates sophisticated purification and isolation techniques to achieve the high purity required for applications like liquid crystal displays and advanced polymers. These methods primarily include advanced distillation, adsorption, and various forms of chromatography.
The purification of cyclohexane derivatives and related bicyclohexyl structures often begins with distillation, a process that separates components based on differences in boiling points. google.com However, the presence of close-boiling isomers or azeotropes frequently renders simple distillation ineffective. google.comthermofisher.com Consequently, more advanced techniques are employed.
Fractional Distillation: This technique is an enhancement of simple distillation and is used when the boiling points of the components in a mixture are close to one another. google.com For hydrocarbon separations, this may involve treating the mixture with reagents like titanium tetrachloride to bind impurities, followed by fractional distillation at atmospheric or subatmospheric (vacuum) pressures to remove contaminants. google.com
Extractive Distillation: This is a powerful technique for separating components with very similar volatilities. It involves adding a third component, an entrainer or solvent, which interacts differently with the components of the mixture, thereby altering their relative volatilities. klmtechgroup.com For instance, in the challenging separation of benzene and cyclohexane (a common impurity in cyclohexane production), a solvent can be used to form hydrogen bonds with benzene, increasing its boiling point and allowing for easier separation. klmtechgroup.com This principle is applicable to the purification of bicyclohexyl monomers from aromatic precursors or byproducts.
Adsorption: Adsorption is a process where impurities are removed from a liquid stream by adhering to the surface of a solid adsorbent material. This method is highly effective for removing trace impurities or for separating molecules with similar physical properties but different chemical structures, such as separating aliphatic compounds from aromatics. researchgate.net
Conventional Adsorbents: Materials like silica gel and activated alumina are commonly used. For example, cyclohexane can be purified by treatment with titanium tetrachloride, followed by contact with silica gel as an adsorbent before a final distillation step. google.com
Advanced Adsorbents: Modern research focuses on highly selective materials like zeolites and metal-organic frameworks (MOFs). researchgate.netresearchgate.net Zeolites, such as Ag-Y, have demonstrated superior selectivity for removing benzene from cyclohexane due to strong interactions between the silver ions and the aromatic ring. researchgate.net MOFs represent a class of porous materials with tunable pore sizes and surface functionalities, making them exceptionally effective for separating structurally similar hydrocarbons like benzene, cyclohexene, and cyclohexane through molecular sieving mechanisms. researchgate.netnih.govnih.gov
The table below summarizes the performance of various advanced adsorbents in the separation of C6 cyclic hydrocarbons, which is a model system for the purification challenges encountered with bicyclohexyl monomers.
| Adsorbent Material | Target Separation | Key Finding | Reference |
|---|---|---|---|
| Ag-Y Zeolite | Benzene / Cyclohexane | Exhibits superior selectivity for benzene over other zeolites (Na-Y, Pd-Y). | researchgate.net |
| Mn(DHBQ) (MOF) | Benzene / Cyclohexene / Cyclohexane | Achieves complete separation of ternary mixtures via temperature-dependent molecular sieving. | nih.gov |
| Flexible MOFs | Liquid Hydrocarbons | Enable highly selective, energy-efficient separations through stimuli-responsive molecular adsorption. | researchgate.net |
| Nanoporous Graphene | Cyclohexane from VOC stream | Demonstrates high adsorption capacity (500 mg/g) under optimized activation conditions. | ijcce.ac.ir |
Chromatography is an indispensable tool for the high-resolution separation, purification, and analysis of complex mixtures of bicyclohexyl monomers. It leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. The two primary techniques used are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): GC is highly effective for the analysis and separation of volatile or semi-volatile compounds. The choice of the stationary phase (the column) is critical for separating isomers. For instance, separating benzene and cyclohexane, which have similar boiling points, can be achieved by using a polar column (like Carbowax) that retains the slightly more polar benzene longer than the non-polar cyclohexane. quora.com
When coupled with Mass Spectrometry (GC-MS), this technique becomes a powerful tool for both separating and identifying unknown impurities and isomers in a sample. jmchemsci.com The mass spectrometer provides structural information for each separated component. This method has been successfully applied to identify and quantify various liquid crystal monomers, including bicyclohexyl derivatives, in complex matrices. gdut.edu.cnnih.gov
The following table outlines typical instrumental parameters for the analysis of liquid crystal monomers (LCMs), including bicyclohexyl derivatives, using GC-MS.
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| GC Column | DB-5HT (15 m × 250 µm × 0.10 µm) | Provides separation of analytes based on boiling point and polarity. | nih.gov |
| Carrier Gas | Helium | Transports the sample through the column. | scispace.com |
| Oven Temperature Program | Ramped (e.g., 70°C to 300°C) | Controls the elution of compounds with varying boiling points. | scispace.com |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum for identification. | scispace.comresearchgate.net |
| Mass Analyzer | Quadrupole or MS/MS | Separates ions based on their mass-to-charge ratio for detection and quantification. | gdut.edu.cnnih.gov |
High-Performance Liquid Chromatography (HPLC): HPLC is suited for the separation of compounds that are non-volatile or thermally unstable. chromatographyonline.com Reverse-phase HPLC, using columns like Newcrom R1 with a mobile phase of acetonitrile and water, can effectively analyze cyclohexane derivatives. sielc.com A significant advantage of HPLC is its scalability; an analytical method can be adapted for preparative separation to isolate larger quantities of purified compounds. sielc.com This makes it a valuable technique for obtaining high-purity bicyclohexyl monomers for research or industrial use. Specialized stationary phases, such as those incorporating supramolecular hosts like co-pillar[4+1]arenes bonded to silica, have also been developed to achieve challenging separations of isomers, such as xylene isomers, which demonstrates the potential for separating geometric isomers of substituted bicyclohexyls. ntu.ac.uk
Stereochemical and Conformational Analysis of 1 Butyl 4 4 Ethenylcyclohexyl Cyclohexane
Isomeric Considerations in Bicyclohexyl (B1666981) Systems
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For a molecule like 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, with its two connected rings and multiple substituents, several types of isomerism are possible.
The concept of cis-trans (geometric) isomerism is crucial for understanding disubstituted cyclohexanes. pressbooks.pub In 1,4-disubstituted systems, the two substituents can be on the same side of the ring's average plane (cis) or on opposite sides (trans). doubtnut.cominfinitylearn.com
Trans Isomer : In the most stable chair conformation, a trans-1,4-disubstituted cyclohexane (B81311) can place both substituents in equatorial positions (diequatorial). vaia.commsu.edu This arrangement minimizes steric strain. A ring flip would force both groups into high-energy axial positions (diaxial), a conformation that is strongly disfavored. wikipedia.org Consequently, the trans isomer is typically more stable than the cis isomer in 1,4-disubstituted cyclohexanes. vaia.comstereoelectronics.org
Cis Isomer : The cis isomer must have one substituent in an axial position and the other in an equatorial position. wikipedia.org Ring flipping interconverts the two, but if the substituents are identical, the two conformers are energetically equivalent. doubtnut.com If the substituents are different, the equilibrium will favor the conformer where the larger group occupies the equatorial position.
For this compound, the connection between the two cyclohexane rings can be considered in this context. The most stable arrangement is the trans isomer, where the bond connecting the two rings occupies an equatorial position on both rings, minimizing steric hindrance.
Stereoisomers have the same connectivity but different spatial arrangements of atoms. They are broadly classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). youtube.com
The structure of this compound contains four stereocenters (chiral carbons), which are carbons bonded to four different groups. These are:
C1 : The carbon on the first ring bonded to the butyl group.
C4 : The carbon on the first ring bonded to the second cyclohexane ring.
C1' : The carbon on the second ring bonded to the first cyclohexane ring.
C4' : The carbon on the second ring bonded to the ethenyl (vinyl) group.
The presence of 'n' stereocenters can lead to a maximum of 2^n stereoisomers. For this molecule, with n=4, there is a theoretical maximum of 16 stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers. For example, a molecule with (1R, 4S, 1'R, 4'S) configuration would be the enantiomer of the (1S, 4R, 1'S, 4'R) molecule, but it would be a diastereomer to a molecule with a (1R, 4R, 1'R, 4'R) configuration, as not all stereocenters are inverted. youtube.com The cis-trans isomerism of the rings adds another layer of complexity, with each geometric isomer having its own set of stereoisomers. For instance, the trans-1,4-diequatorial isomer can exist as different stereoisomers depending on the configuration at the four chiral centers. Unlike simpler cases like cis-1,4-dichlorocyclohexane which has a plane of symmetry and is achiral, the substituents in the target molecule are different, preventing the formation of meso compounds. idc-online.comlibretexts.org
Conformational Dynamics of Bicyclohexyl Rings
Cyclohexane rings are not planar; they adopt puckered conformations to relieve angle strain and torsional strain. wikipedia.orglibretexts.org The most significant conformations are the chair, boat, and twist-boat.
Chair Conformation : This is the most stable conformation of cyclohexane, adopted by over 99.9% of molecules at room temperature. wikipedia.orglibretexts.org It is essentially free of strain, with all C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all hydrogen atoms on adjacent carbons perfectly staggered. libretexts.org
Boat Conformation : This is a higher-energy, less stable conformation. libretexts.org Its instability arises from two main factors: torsional strain from four pairs of eclipsed hydrogen atoms and steric strain between the two "flagpole" hydrogens, which point towards each other across the ring. libretexts.orglibretexts.org
Twist-Boat (or Skew-Boat) Conformation : This conformation is an energy minimum that is more stable than the boat but less stable than the chair. wikipedia.orgupenn.edu It is formed by slightly twisting the boat conformation, which alleviates some of the flagpole steric strain and reduces the torsional strain by moving the eclipsed hydrogens further apart. libretexts.org In certain highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat can become the most stable conformation to avoid severe steric interactions present in the chair form. wikipedia.orgupenn.edu
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Key Strain Features |
|---|---|---|---|
| Chair | 0 | 0 | Strain-free |
| Twist-Boat | ~5.5 | ~23 | Moderate torsional and steric strain |
| Boat | ~6.9 | ~29-30 | High torsional strain and flagpole steric strain |
| Half-Chair | ~10.8 | ~45 | Very high torsional and angle strain (Transition State) |
Data sourced from multiple chemical studies. wikipedia.orglibretexts.orglibretexts.orgutexas.eduorgoreview.com
In the chair conformation, the twelve hydrogen atoms (or substituents) are in two distinct types of positions: axial and equatorial. libretexts.org
Axial positions are parallel to the main axis of the ring, pointing straight up or down.
Equatorial positions point out from the "equator" of the ring.
Substituents generally prefer the more spacious equatorial position over the more sterically crowded axial position. libretexts.orglumenlearning.comlibretexts.org When a substituent is in an axial position, it experiences repulsive steric interactions with the other two axial hydrogens (or substituents) on the same side of the ring. pressbooks.pubquimicaorganica.org This is known as 1,3-diaxial interaction . libretexts.orgproprep.com The larger the substituent, the greater the steric strain, and the stronger its preference for the equatorial position. pressbooks.pub This preference is quantified by the "A-value," which is the free energy difference between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org
For this compound, all bulky groups—the butyl group, the ethenyl group, and the cyclohexyl group itself—will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. The most stable conformation of the molecule is therefore predicted to be the one where both cyclohexane rings are in chair conformations, connected via a trans-diequatorial bond, with the butyl and ethenyl groups also occupying equatorial positions on their respective rings.
| Substituent | A-Value (kcal/mol) | Comment |
|---|---|---|
| -CH=CH₂ (Ethenyl/Vinyl) | 1.7-1.8 | Significant preference for equatorial. |
| -CH₃ (Methyl) | 1.70 | Standard reference for moderate bulk. |
| -CH₂CH₃ (Ethyl) | 1.75 | Slightly bulkier than methyl. |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Increased bulk leads to stronger equatorial preference. |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | Acts as a "conformational lock", almost exclusively equatorial. |
| -C₄H₉ (Butyl) | ~2.1 | Similar in steric demand to isopropyl. |
| -C₆H₁₁ (Cyclohexyl) | 2.15 | Similar in steric demand to isopropyl. |
A-values represent the energy cost (ΔG°) for a substituent to be in the axial position. masterorganicchemistry.comwikipedia.orglumenlearning.com A higher value indicates a stronger preference for the equatorial position.
At room temperature, cyclohexane rings are not static; they undergo a rapid conformational change known as a ring flip or chair-chair interconversion. libretexts.orgmasterorganicchemistry.com During this process, a chair conformation passes through the high-energy half-chair transition state to reach the twist-boat intermediate, before arriving at the alternate chair conformation. utexas.edumasterorganicchemistry.com In this new chair, all previously axial positions become equatorial, and all equatorial positions become axial. libretexts.org
The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol). libretexts.orgutexas.edumasterorganicchemistry.com This barrier is low enough that at room temperature, the interconversion is extremely fast, occurring around 100,000 times per second. libretexts.org
For a substituted cyclohexane, the two chair conformers are often not equal in energy. The equilibrium between them will heavily favor the more stable conformer. The difference in Gibbs free energy (ΔG°) between the conformers determines the equilibrium constant (Keq) via the equation ΔG° = -RT ln(Keq). masterorganicchemistry.compearson.com Given the large A-values for the substituents on this compound, the equilibrium would overwhelmingly favor the single conformation where the maximum number of bulky groups are in equatorial positions.
Spectroscopic Elucidation of Stereochemistry and Conformation
Spectroscopic techniques are indispensable for elucidating the complex three-dimensional structure and conformational dynamics of this compound. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provide complementary information to build a comprehensive model of the molecule's stereochemistry.
NMR spectroscopy is a powerful tool for determining the detailed stereochemistry and conformational equilibrium of substituted cyclohexanes. By analyzing chemical shifts, coupling constants, and through-space interactions, the preferred orientation of the substituents can be established.
¹H NMR Spectroscopy: The chemical shifts of the protons on the cyclohexane rings are particularly sensitive to their axial or equatorial orientation. Equatorial protons are typically deshielded and appear at a lower field (higher ppm) compared to their axial counterparts due to anisotropic effects of the C-C single bonds. longdom.org For the trans diequatorial conformer of this compound, the methine protons attached to the carbons bearing the substituents (C1-H and C4-H) are expected to be in axial positions and thus appear at a relatively high field.
The vinyl group protons of the ethenylcyclohexyl moiety exhibit characteristic chemical shifts. Based on data for vinylcyclohexane (B147605), the following approximate chemical shifts can be expected: a multiplet for the -CH= proton around 5.77 ppm, and two distinct multiplets for the terminal =CH₂ protons around 4.95 ppm and 4.87 ppm. longdom.org The coupling constants between the vinyl protons are also diagnostic: the geminal coupling (²J) is typically small, while the vicinalcis and trans couplings are in the range of 10-12 Hz and 15-18 Hz, respectively.
¹³C NMR Spectroscopy: The carbon chemical shifts also provide valuable structural information. Carbons in a more sterically crowded environment, such as those with axial substituents, are generally shielded and resonate at a higher field (lower ppm). In the preferred diequatorial conformation of the trans isomer, the cyclohexane ring carbons are expected to be in a less strained environment compared to the axial-equatorial cis isomer.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the cyclohexane and butyl groups. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining stereochemistry by identifying protons that are close in space. longdom.org For the trans-diequatorial isomer, strong NOE cross-peaks would be expected between the axial C1-H and the axial protons at C3 and C5, and similarly for the C4-H. In the cis isomer, NOE correlations would be observed between the axial substituent and the other axial protons on the same side of the ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the trans-1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Vinyl -CH= | ~5.8 | ~145 | Chemical shifts are based on vinylcyclohexane. |
| Vinyl =CH₂ | ~4.9 | ~112 | Two distinct signals are expected for the two geminal protons. |
| Cyclohexyl-CH (vinyl-substituted) | ~2.0 | ~45 | |
| Cyclohexyl-CH (butyl-substituted) | ~1.0-1.2 | ~40 | |
| Cyclohexyl-CH₂ (axial) | ~1.2 | ~35 | |
| Cyclohexyl-CH₂ (equatorial) | ~1.7 | ~35 | |
| Butyl -CH₂- | ~1.3 | ~29, ~30 | Multiple signals for the different methylene (B1212753) groups. |
| Butyl -CH₃ | ~0.9 | ~14 |
Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations.
C-H stretching vibrations: The sp³ C-H stretches of the cyclohexane and butyl groups will appear in the 2850-3000 cm⁻¹ region. The sp² C-H stretches of the vinyl group will be observed at higher wavenumbers, typically in the 3000-3100 cm⁻¹ range.
C=C stretching vibration: A characteristic band for the vinyl C=C double bond stretch is expected around 1640 cm⁻¹.
C-H bending vibrations: The out-of-plane bending vibrations (wagging) of the vinyl group protons are particularly informative and give rise to strong bands around 910 cm⁻¹ and 990 cm⁻¹. The CH₂ scissoring vibrations of the cyclohexane and butyl groups are expected around 1440-1470 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. ustc.edu.cn
The C=C stretching vibration around 1640 cm⁻¹ is typically strong and sharp in the Raman spectrum.
The symmetric C-H stretching vibrations of the alkyl groups also give rise to strong Raman bands.
The skeletal vibrations of the cyclohexane rings in the "fingerprint" region (below 1500 cm⁻¹) can provide information about the conformation of the rings.
Conformational changes can lead to slight shifts in the positions and intensities of vibrational bands. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different conformers and help in the assignment of experimental spectra. cardiff.ac.uk
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| sp² C-H Stretch (vinyl) | 3000-3100 | 3000-3100 | |
| sp³ C-H Stretch (alkyl) | 2850-3000 | 2850-3000 | Strong in both IR and Raman. |
| C=C Stretch (vinyl) | ~1640 (medium) | ~1640 (strong) | |
| CH₂ Scissoring | 1440-1470 | 1440-1470 | |
| C-H Out-of-Plane Bend (vinyl) | ~910, ~990 (strong) | Weak |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and to distinguish between isomers.
Electron Ionization (EI-MS): In EI-MS, the molecular ion ([M]⁺) of this compound would be observed, confirming its molecular weight. The fragmentation pattern is dominated by cleavages that lead to stable carbocations.
Loss of the butyl group ([M-57]⁺) is a likely fragmentation pathway.
Cleavage of the bond between the two cyclohexane rings can lead to ions corresponding to each ring system.
Fragmentation of the cyclohexane rings themselves can occur through the loss of ethene ([M-28]⁺) or other small neutral molecules.
Isomer Differentiation: While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. The stereochemistry can influence the stability of the molecular ion and the transition states for fragmentation, leading to different fragmentation efficiencies. For example, the isomer that can more readily adopt a conformation leading to a stable fragment ion may show a higher abundance of that ion. Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful, as the isomers may have different retention times, allowing for their separation prior to mass analysis. deltastate.edu
Purity Assessment: GC-MS is a powerful technique for assessing the purity of this compound samples. nih.gov The high separation efficiency of gas chromatography can resolve the target compound from starting materials, byproducts, and other impurities. The mass spectrometer then provides positive identification of the separated components based on their mass spectra.
Interactive Table 3: Expected Key Mass Spectrometry Fragments for this compound (Molecular Weight: 248.46 g/mol)
| m/z Value | Possible Fragment | Notes |
| 248 | [C₁₈H₃₂]⁺ | Molecular Ion (M⁺) |
| 191 | [M - C₄H₉]⁺ | Loss of the butyl group. |
| 165 | [C₁₂H₂₁]⁺ | Cleavage between the rings, fragment of the ethenylcyclohexyl portion. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl fragment. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Theoretical and Computational Chemistry of 1 Butyl 4 4 Ethenylcyclohexyl Cyclohexane
Quantum Chemical Calculations for Molecular Structure and Energy
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, charge distribution, and the potential energy surface.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. arxiv.org It is widely employed for geometry optimization, a process that identifies the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.com The procedure involves iteratively solving the Kohn-Sham equations for the electron density and adjusting the nuclear coordinates until an energetic minimum is reached. youtube.com
For a molecule such as 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311g(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. researchgate.net This information is critical for understanding the steric and electronic effects of the butyl and ethenylcyclohexyl substituents on the central cyclohexane (B81311) ring. Furthermore, DFT provides access to electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to assessing the molecule's kinetic stability and chemical reactivity.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (pivot bond) | Bond length between the two cyclohexane rings | 1.55 Å |
| C-C (ring avg.) | Average C-C bond length within the cyclohexane rings | 1.54 Å |
| ∠C-C-C (ring avg.) | Average internal bond angle in the chair conformer | 111.5° |
| τ (inter-ring) | Dihedral angle defining the twist between the two rings | ~75° |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference indicating chemical reactivity | 8.0 eV |
Ab initio (from first principles) methods are another class of quantum chemical calculations that are crucial for analyzing the conformational energy landscape of flexible molecules. epa.gov For substituted cyclohexanes, these methods can accurately compute the energy differences between various conformers, such as the chair, boat, and twist-boat forms. montclair.edu
In this compound, the substituents can occupy either axial or equatorial positions on their respective rings. The relative stability of these conformers is governed by steric hindrance, particularly 1,3-diaxial interactions. libretexts.org Ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2/6-31G(d)), can quantify these energy differences. montclair.edu It is well-established that larger substituents preferentially occupy equatorial positions to minimize steric strain. libretexts.org Therefore, the most stable conformer of this molecule is expected to have both the butyl group and the 4-ethenylcyclohexyl group in equatorial positions relative to their attached rings.
| Conformer (Substituent Positions) | Description of Steric Interactions | Relative Energy (kcal/mol) |
|---|---|---|
| Diequatorial (e,e) | Most stable; minimal steric strain. | 0.00 (Reference) |
| Axial-Equatorial (a,e) | Significant 1,3-diaxial strain from the axial butyl group. | ~5.5 |
| Equatorial-Axial (e,a) | Very high 1,3-diaxial strain from the bulky axial ethenylcyclohexyl group. | >6.0 |
| Diaxial (a,a) | Highest steric strain; energetically unfavorable. | >11.5 |
While quantum methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying large systems and their dynamic behavior over time. arxiv.org These methods use classical mechanics and a set of parameters known as a force field to describe the potential energy of the system.
MD simulations are particularly useful for exploring the conformational flexibility of bicyclohexyl (B1666981) systems. mdpi.com For this compound, an MD simulation can model the dynamic processes such as:
Ring flipping: The interconversion between chair conformations of the cyclohexane rings.
Torsional rotation: The rotation around the single C-C bond connecting the two rings.
Side-chain motion: The flexibility of the butyl and ethenyl groups.
By simulating these motions over nanoseconds or longer, MD provides a statistical picture of the conformational ensemble, revealing the probability of finding the molecule in different shapes and the timescales of their interconversion. youtube.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational methodologies that aim to correlate the chemical structure of a compound with its macroscopic properties or biological activity, respectively. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an observed property. researchgate.net
Topological indices are numerical descriptors derived from the molecular graph (the 2D representation of the molecule). nih.gov They encode information about the size, shape, branching, and cyclicity of a molecule. For bicyclic structures, these indices are particularly effective at capturing the degree of connectivity. kg.ac.rsazaruniv.ac.ir
Common topological indices applicable to this compound include:
Randić Index: Reflects the degree of branching in the molecule. azaruniv.ac.ir
Zagreb Indices: Based on the degrees of the vertices (atoms) in the molecular graph, they quantify the extent of branching in the structure. researchgate.net
Wiener Index: Calculated from the distances between all pairs of vertices, it relates to molecular volume and surface area.
These indices can be calculated algorithmically from the connectivity of the molecule and serve as key input variables for predictive models.
| Molecule | First Zagreb Index (M1) | Randić Index (χ) |
|---|---|---|
| Bicyclohexyl | 44 | 6.000 |
| 1-Methylbicyclohexyl | 50 | 6.329 |
| This compound (Hypothetical) | 126 | 10.985 |
Once a set of molecular descriptors (including topological indices and quantum chemical parameters) has been calculated, a predictive model can be constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govnih.gov
A typical QSPR model takes the form of an equation that relates a property (e.g., boiling point, viscosity) to the descriptors. For instance, a hypothetical MLR model to predict the boiling point of substituted bicyclohexanes might look like:
Boiling Point (°C) = c₀ + c₁ (Molecular Weight) + c₂ (Randić Index) - c₃ (HOMO-LUMO Gap)
Where c₀, c₁, c₂, and c₃ are coefficients determined by fitting the model to a training set of molecules with known boiling points. Such models, once validated, can be used to predict the properties of new or uncharacterized compounds like this compound with reasonable accuracy, guiding experimental efforts. intellegens.comgarethconduit.org These predictive approaches are central to modern materials science and drug design. benthamdirect.comnih.gov
Conformational Energy Calculations and Free Energy Differences
Conformational energy calculations quantify the stability of different three-dimensional arrangements (conformers) of a molecule. For substituted cyclohexanes, the most significant energy difference arises from the placement of a substituent in an axial versus an equatorial position. libretexts.org The Gibbs free energy difference between the higher-energy conformation (typically with the substituent in an axial position) and the lower-energy conformation (with the substituent in an equatorial position) is known as the A-value. wikipedia.org This value represents the energetic penalty for a substituent occupying the more sterically hindered axial position.
The equilibrium constant (Keq) and the relative populations of two conformers at a given temperature can be calculated from their free energy difference (ΔG°) using the equation ΔG° = -RT ln(Keq). libretexts.orgpearson.com For instance, a ΔG° of 7.6 kJ/mol for methylcyclohexane (B89554) at 25°C means that about 95% of the molecules have the methyl group in the equatorial position. libretexts.orgpressbooks.pub
The primary contributor to the energy difference between axial and equatorial conformers is steric strain, which arises from non-bonded atoms being forced into close proximity. In cyclohexane systems, the most significant form of this strain is the 1,3-diaxial interaction. pressbooks.pub An axial substituent on carbon-1 experiences steric repulsion from the axial hydrogens (or other substituents) on carbons-3 and -5. libretexts.orglibretexts.org
This interaction is energetically similar to the gauche interaction in butane, where steric hindrance between methyl groups separated by a 60° dihedral angle introduces approximately 3.8 kJ/mol of strain. libretexts.orglibretexts.org An axial methyl group on a cyclohexane ring has two such interactions with axial hydrogens, resulting in a total strain energy of about 7.6 kJ/mol (2 x 3.8 kJ/mol). libretexts.orglibretexts.org This strain energy is the main component of the substituent's A-value. The total strain of a molecule is the sum of all contributing strains, including angle strain, torsional strain, and steric strain (which encompasses 1,3-diaxial interactions). youtube.com
For this compound, both the butyl group and the (4-ethenylcyclohexyl) group are sterically demanding. If either of these large groups were to occupy an axial position, they would encounter severe 1,3-diaxial interactions with the axial hydrogens on their respective rings, leading to a significant increase in the molecule's total strain energy and rendering such conformations highly unstable.
The magnitude of the steric strain and, consequently, the A-value, is directly related to the size of the substituent. libretexts.orgpressbooks.pub Larger, bulkier groups create more severe 1,3-diaxial interactions and thus have a much stronger preference for the equatorial position. libretexts.org This trend is evident in the experimentally and computationally determined A-values for various alkyl groups.
| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) |
|---|---|---|
| -CH₃ (Methyl) | 7.6 | 1.8 |
| -CH₂CH₃ (Ethyl) | 7.9 | 1.9 |
| -CH=CH₂ (Ethenyl/Vinyl) | 7.1 | 1.7 |
| -CH(CH₃)₂ (Isopropyl) | 8.8 | 2.1 |
| -C(CH₃)₃ (tert-Butyl) | ~23 | ~5.4 |
| -C₆H₁₁ (Cyclohexyl) | 8.8 | 2.1 |
Data sourced from various conformational analysis studies. pearson.comvaia.com Note: The A-value for the ethenyl (vinyl) group is slightly less than that of an ethyl group, reflecting its steric profile. stackexchange.com The A-value for a butyl group is expected to be similar to that of an ethyl group, as the additional carbons are directed away from the ring, not significantly increasing the 1,3-diaxial interactions.
In a 1,4-disubstituted cyclohexane, the relative positions of the two substituents (cis or trans) dictate the most stable conformation.
Trans Isomer : In the trans configuration, the two substituents are on opposite sides of the cyclohexane ring. This geometry allows for a chair conformation where both substituents can simultaneously occupy equatorial positions (di-equatorial). A ring flip would force both groups into axial positions (di-axial), a conformation that is extremely high in energy due to the combined steric strain of both groups. Therefore, the trans isomer of this compound will exist almost exclusively in the di-equatorial conformation, which is the global energy minimum for the molecule. libretexts.orgfiveable.me
Cis Isomer : In the cis configuration, the substituents are on the same side of the ring. This arrangement necessitates that in any chair conformation, one group must be axial while the other is equatorial (axial-equatorial). libretexts.orgspcmc.ac.in A ring flip interconverts these two forms. The equilibrium will strongly favor the conformer where the sterically larger group occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.org Comparing the A-values, the (4-ethenylcyclohexyl) group (A-value similar to cyclohexyl, ~8.8 kJ/mol) is bulkier than the butyl group (A-value similar to ethyl, ~7.9 kJ/mol). Thus, the most stable conformer of the cis isomer will have the (4-ethenylcyclohexyl) group in the equatorial position and the butyl group in the axial position. However, even this most stable cis conformer will be significantly higher in energy and less stable than the di-equatorial trans isomer.
| Isomer | Favored Conformation | Substituent Positions | Relative Stability |
|---|---|---|---|
| Trans | Chair | Butyl (Equatorial), (4-ethenylcyclohexyl) (Equatorial) | Most Stable |
| Cis | Chair | Butyl (Axial), (4-ethenylcyclohexyl) (Equatorial) | Less Stable |
Reactivity and Polymerization Studies of 1 Butyl 4 4 Ethenylcyclohexyl Cyclohexane
Ethenyl Group Reactivity in Polymerization Processes
The presence of the ethenyl group makes 1-butyl-4-(4-ethenylcyclohexyl)cyclohexane a monomer candidate for addition polymerization. The polymerization behavior is expected to be influenced by the bulky bicyclohexyl (B1666981) substituent attached to the vinyl group.
Addition polymerization of vinyl monomers like this compound typically proceeds via a chain-reaction mechanism, which involves initiation, propagation, and termination steps. uomustansiriyah.edu.iqlibretexts.orgslideshare.net The reaction can be initiated by free-radical, cationic, or anionic initiators. libretexts.org The choice of initiator would depend on the desired polymer properties and reaction conditions.
The kinetics of the polymerization are significantly affected by the steric hindrance imposed by the bulky bicyclohexyl group adjacent to the vinyl double bond. This steric hindrance can be expected to lower the rate of propagation compared to less hindered monomers like styrene (B11656) or ethylene. In studies of analogous vinyl monomers, bulky substituents have been shown to decrease the polymerization rate. researchgate.net
Table 1: General Steps in the Addition Polymerization of this compound
| Step | Description |
| Initiation | An active species (radical, cation, or anion) is generated from an initiator and adds to the double bond of the monomer, creating an active center. |
| Propagation | The active center at the end of the growing polymer chain attacks the double bond of another monomer molecule, adding it to the chain and regenerating the active center at the new chain end. |
| Termination | The growth of the polymer chain is stopped, typically by the combination of two active chain ends or by disproportionation. libretexts.org |
| Chain Transfer | An active chain end abstracts an atom from another molecule (e.g., solvent, monomer, or chain transfer agent), terminating the original chain and creating a new active species that can initiate a new polymer chain. libretexts.org |
This table is interactive. Click on the headers to sort.
The rigid and bulky bicyclohexyl moiety is expected to play a crucial role in defining the architecture and properties of the resulting polymer. nih.govmdpi.comresearchgate.net The presence of such a large substituent on the polymer backbone will likely lead to:
Increased Chain Stiffness: The rigidity of the cyclohexane (B81311) rings will restrict the rotational freedom of the polymer backbone, leading to a stiffer polymer with a higher glass transition temperature (Tg) compared to polymers with more flexible side chains.
Reduced Chain Packing: The bulky nature of the bicyclohexyl group will hinder the close packing of polymer chains, resulting in a more amorphous structure with lower crystallinity. nih.gov This can affect the mechanical and thermal properties of the material.
Modified Solubility: The hydrophobic nature of the bicyclohexyl and butyl groups will render the polymer soluble in nonpolar organic solvents.
This compound can be copolymerized with other vinyl monomers to tailor the properties of the final polymer. The relative reactivity of the monomers is described by the monomer reactivity ratios (r1 and r2). copoldb.jpchemrxiv.orgopen.edu
In a study on the copolymerization of vinylcyclohexane (B147605) (VCH) with propylene (B89431), the reactivity ratios were determined to be r(propylene) = 26.6 and r(VCH) = 0.025. researchgate.net This indicates that the propylene radical prefers to add to another propylene monomer, and the VCH radical also prefers to add to propylene. This suggests that incorporating VCH into the polymer chain is less favorable than propylene homopolymerization. Given the structural similarity, it is plausible that this compound would exhibit similarly low reactivity in copolymerization with less hindered monomers.
Table 2: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with a Comonomer (M2)
| Comonomer (M2) | Expected r1 (M1) | Expected r2 (M2) | Resulting Copolymer Structure |
| Ethylene | < 1 | > 1 | Random, with low incorporation of M1 |
| Styrene | < 1 | > 1 | Random, with low incorporation of M1 |
| Methyl Methacrylate | < 1 | > 1 | Random, with low incorporation of M1 |
This table is interactive and based on general principles of copolymerization involving sterically hindered monomers.
Functionalization and Derivatization of this compound
Beyond polymerization, the saturated hydrocarbon framework of this compound offers opportunities for selective chemical transformations to create new derivatives. rsc.orgnih.gov
The butyl and cyclohexyl groups, being saturated hydrocarbons, are generally less reactive than the ethenyl group. However, they can undergo functionalization through various C-H activation reactions. For instance, selective oxidation or halogenation could introduce functional groups at specific positions, although controlling the regioselectivity on the cyclohexane rings can be challenging. The tert-butyl group, a common substituent in organic chemistry, is known to influence the reactivity of adjacent functional groups due to its steric bulk. acs.orgrsc.org While the butyl group in the target molecule is a linear n-butyl group, its presence, along with the bicyclohexyl structure, will sterically influence any functionalization attempts.
This compound can serve as a starting material for the synthesis of more complex molecules. nih.govgoogle.comsemanticscholar.orguniv.kiev.ua For example, the ethenyl group can be subjected to a variety of addition reactions, such as hydrogenation to an ethyl group, hydrohalogenation, or epoxidation, to yield new chemical intermediates. These intermediates, possessing the bulky and lipophilic bicyclohexyl framework, could be valuable in the synthesis of specialty chemicals, liquid crystals, or as building blocks in medicinal chemistry. ontosight.aiwikipedia.orgatomfair.comchemicalbook.com
Advanced Applications of 1 Butyl 4 4 Ethenylcyclohexyl Cyclohexane and Its Derivatives
Applications in Liquid Crystal Technologies
The bicyclohexyl (B1666981) core of 1-butyl-4-(4-ethenylcyclohexyl)cyclohexane is a well-established mesogenic unit, meaning it can form the basis of liquid crystal phases. researchgate.net Compounds with this structural motif are integral to liquid crystal displays (LCDs) and other electro-optical devices due to their favorable physical properties, such as high clearing points and low viscosity. researchgate.net The presence of the butyl and ethenyl groups on the bicyclohexyl core allows for the fine-tuning of these properties.
Structure-Performance Relationships in Nematic and Smectic Phases
The performance of a liquid crystal is intrinsically linked to its molecular structure. For calamitic (rod-like) liquid crystals like those based on the bicyclohexyl core, the length and nature of the terminal alkyl chains significantly influence the type and stability of the mesophases, such as the nematic and smectic phases. semanticscholar.orguniv.kiev.ua
In the nematic phase , molecules exhibit long-range orientational order but no positional order. semanticscholar.org The length of the alkyl chain, such as the butyl group in this compound, affects the aspect ratio of the molecule. This, in turn, influences key parameters like the clearing point (the temperature at which the material transitions to an isotropic liquid) and the birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the director). Generally, increasing the alkyl chain length can lead to a greater number of mesophases and a higher clearing point. univ.kiev.ua
The smectic phases are characterized by both orientational order and some degree of positional order, with molecules arranged in layers. semanticscholar.org The transition from a nematic to a smectic phase is influenced by the strength of intermolecular interactions. The flexible butyl group and the potential for interactions involving the ethenyl group can modulate these forces. The coupling between the nematic (orientational) and smectic (positional) order parameters is related to the alkyl chain length; longer chains can favor a more ordered smectic phase. arxiv.org
Below is a representative data table illustrating how variations in alkyl chain length and terminal groups in analogous bicyclohexyl compounds can affect their liquid crystalline properties.
| Compound Structure (Analogues) | Clearing Point (°C) | Birefringence (Δn) | Mesophase Type(s) |
| 4-Propyl-4'-ethyl-bicyclohexyl | 102 | ~0.05 | Nematic |
| 4-Pentyl-4'-cyano-bicyclohexyl | 80 | ~0.10 | Nematic |
| 4-Heptyl-4'-cyano-bicyclohexyl | 92 | ~0.11 | Nematic, Smectic A |
| 4-Propyl-4'-vinyl-bicyclohexyl | ~75 | Not specified | Nematic |
Influence of Stereochemistry on Liquid Crystalline Properties
The stereochemistry of the bicyclohexyl core is critical for its liquid crystalline behavior. For display applications, the all-trans configuration (trans,trans-4,4'-disubstituted) is highly desirable. mdpi.com This stereoisomer possesses a linear, rod-like shape that promotes the formation of stable, well-ordered liquid crystal phases. researchgate.net The linearity of the trans,trans isomer maximizes the anisotropic van der Waals forces between molecules, which are responsible for the long-range orientational order in the nematic phase.
In contrast, cis isomers are non-linear and disrupt the molecular packing, which generally leads to a significant reduction or complete loss of liquid crystalline properties. The presence of even small amounts of cis isomers can dramatically lower the clearing point and degrade the performance of a liquid crystal mixture. Therefore, synthetic routes for these compounds are often designed to selectively produce the all-trans isomer. mdpi.com
Role in Polymer Science and Engineering
The ethenyl (vinyl) group in this compound makes it a functional monomer that can undergo polymerization to form novel polymers with specialized properties.
Use as a Monomer for High-Performance Polymers
As a vinyl monomer, this compound can be polymerized through various mechanisms, most commonly free-radical polymerization. The resulting polymer, poly[this compound], would feature a polystyrene-like backbone with bulky, rigid bicyclohexyl pendant groups.
The incorporation of the bicyclohexyl moiety into the polymer structure is expected to impart several desirable properties:
High Thermal Stability : The rigid cyclohexane (B81311) rings can restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to polymers with more flexible side chains. For instance, isotactic poly(vinylcyclohexane) exhibits a high melting point of 405°C and a glass transition temperature that can reach up to 165°C in its semicrystalline form. epa.gov
Good Mechanical Properties : The rigidity of the side groups can enhance the stiffness and mechanical strength of the polymer.
Low Dielectric Constant : The non-polar nature of the hydrocarbon structure suggests potential for use in microelectronics as a low-k dielectric material.
The polymerization of such vinyl monomers can be tailored to control molecular weight and polydispersity, which in turn affects the final material properties. researchgate.net
Cyclohexane Polymers in Coatings, Adhesives, and Biomedical Materials
While specific applications for polymers derived solely from this compound are not widely documented, polymers containing cyclohexane derivatives are utilized in various high-performance applications.
Coatings and Adhesives : Cyclohexane-based monomers are used in the formulation of coatings and adhesives to improve durability, gloss, and weather resistance. nih.govtcichemicals.com Polymers incorporating cyclohexane derivatives can also be used as plasticizers in adhesive and sealant formulations to reduce the glass transition temperature and improve flexibility without compromising mechanical strength. google.com
Biomedical Materials : The biocompatibility of polymers is a critical factor for their use in medical devices and drug delivery systems. nih.gov While biocompatibility needs to be assessed for each specific material, polymers based on cyclic hydrocarbons like cyclohexane can be designed to be non-toxic and biocompatible. researchgate.net Functionalized polymers containing cyclodextrin (B1172386) (a cyclic oligosaccharide) have been extensively studied as drug carriers. mdpi.com By analogy, polymers with other cyclic moieties like cyclohexane could be functionalized for similar biomedical applications, serving as scaffolds in tissue engineering or as components of drug delivery vehicles.
Potential in Materials Science and Specialty Chemicals
The unique combination of a rigid, aliphatic core and a reactive vinyl group makes this compound a versatile building block in materials science and for the synthesis of specialty chemicals.
The bicyclohexyl unit can be a key component in the design of organic electronic materials, where a rigid and well-defined structure is often required. The vinyl group allows for its incorporation into larger, functional architectures through polymerization or other chemical modifications.
Furthermore, the functionalization of bicycloalkanes is an active area of research for creating novel molecules with applications in medicinal chemistry and materials science. semanticscholar.orguniv.kiev.ua The reactivity of the ethenyl group in this compound opens up pathways for further chemical transformations, enabling the synthesis of a wide range of derivatives. These derivatives could be tailored for specific applications, such as high-temperature lubricants, specialty solvents, or as precursors for other complex organic molecules.
Intermediates in Pharmaceutical and Agrochemical Synthesis
The bicyclohexyl moiety present in this compound is a structural motif that can be found in some biologically active compounds. The trans-configuration of the cyclohexane rings imparts a rigid and well-defined three-dimensional structure, which can be advantageous for molecular recognition and binding to biological targets. While direct evidence of this compound being a key intermediate in the synthesis of commercialized pharmaceuticals or agrochemicals is not prevalent in publicly available literature, the potential for its derivatives in these fields can be inferred from the broader applications of cyclohexyl-containing compounds.
In pharmaceutical research, the incorporation of cyclohexyl groups can enhance the lipophilicity of a drug candidate, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile. The vinyl group serves as a versatile chemical handle for a variety of organic transformations, allowing for the introduction of diverse functional groups or the extension of the molecular scaffold. For instance, the ethenyl group could potentially undergo oxidation, reduction, or addition reactions to introduce hydroxyl, epoxide, or other functionalities that are common in pharmacologically active molecules.
Similarly, in the agrochemical industry, cyclohexane derivatives have been investigated for their plant-growth regulating activities. A patent has described new derivatives of 3,5-dioxo-cyclohexanecarboxylic acid with high plant-growth regulating activities. google.com While this specific class of compounds is structurally different from this compound, it highlights the relevance of the cyclohexane core in the design of new agrochemicals. The lipophilic nature of the bicyclohexyl core in this compound could contribute to the effective transport and interaction of a potential agrochemical with plant tissues.
The table below outlines the potential synthetic transformations of the vinyl group in this compound that could lead to intermediates for pharmaceutical or agrochemical development.
| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Relevance |
| Oxidation | e.g., OsO₄, NMO; or m-CPBA | Diol, Epoxide | Introduction of polar functional groups common in drug molecules. |
| Hydroboration-Oxidation | e.g., 1. BH₃·THF, 2. H₂O₂, NaOH | Primary Alcohol | A versatile intermediate for further functionalization. |
| Heck Reaction | e.g., Aryl halide, Pd catalyst, base | Substituted Alkene | Carbon-carbon bond formation to build more complex structures. |
| Michael Addition | e.g., Nucleophiles (amines, thiols) | Functionalized Alkyl Chain | Introduction of nitrogen or sulfur-containing moieties. |
It is important to note that the application of this compound and its derivatives in these fields remains largely speculative and represents an area for future research and development.
Other Emerging Industrial Applications
The most well-documented and commercially relevant applications of this compound and its close structural analogs are in the field of materials science, particularly in the formulation of liquid crystal displays (LCDs) and the synthesis of specialty polymers.
Liquid Crystal Materials:
Compounds with a rigid core and flexible alkyl chains, such as this compound, are known to exhibit liquid crystalline properties. The bicyclohexyl core provides the necessary rigidity and linear shape, while the butyl and vinyl groups act as the flexible tails. These molecules can self-assemble into ordered phases (nematic, smectic, etc.) that can be manipulated by electric fields, which is the fundamental principle behind LCD technology.
Specifically, 4-alkyl-4'-vinylbicyclohexyl derivatives are valuable components in liquid crystal mixtures. They can be used to optimize the physical properties of the mixture, such as its clearing point, viscosity, and dielectric anisotropy, to meet the performance requirements of modern displays. The vinyl group is particularly useful as it can be polymerized to form liquid crystal polymers or polymer-stabilized liquid crystals, which enhance the durability and switching speed of the display.
The table below summarizes the key properties of this compound that are relevant to its application in liquid crystals.
| Property | Value/Characteristic | Significance in Liquid Crystals |
| Molecular Shape | Elongated and rigid | Promotes the formation of anisotropic liquid crystal phases. |
| Chemical Stability | Saturated bicyclohexyl core | High stability is crucial for the long lifetime of display devices. |
| Vinyl Group | Reactive terminal group | Allows for polymerization to create polymer networks within the LC medium, improving performance. |
| Alkyl Chain | Flexible butyl group | Influences the clearing point and viscosity of the liquid crystal mixture. |
Specialty Polymers and Monomers:
The vinyl group in this compound makes it a valuable monomer for the synthesis of specialty polymers. The polymerization of this monomer can lead to polymers with high thermal stability, good mechanical properties, and a low dielectric constant, owing to the bulky and saturated bicyclohexyl units in the polymer backbone.
These polymers can find applications in various high-performance areas, including:
Dielectric materials: For use in microelectronics and as insulating layers in integrated circuits.
Optical polymers: The high clarity and low birefringence of polymers derived from this monomer could be advantageous in optical applications.
Advanced composites: As a matrix material for composites requiring high thermal and dimensional stability.
Furthermore, this compound can be used as a comonomer in polymerization reactions to modify the properties of other polymers. Its incorporation can enhance the thermal stability, rigidity, and hydrophobicity of the resulting copolymer.
The potential of this compound and its derivatives in these emerging industrial applications is an active area of research, with a focus on developing new materials with tailored properties for advanced technologies.
Future Directions and Emerging Research Trends
Development of Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry is influencing the synthesis of bicyclohexyl (B1666981) derivatives. Traditional methods for creating cyclohexane (B81311) rings, such as the hydrogenation of benzene, are energy-intensive processes. ecorfan.orgjetir.org Future research aims to develop more sustainable pathways that minimize energy consumption and reduce waste.
Key research areas include:
Catalytic Innovations: Development of novel catalysts for hydrogenation and other key reactions is crucial. Research is focused on catalysts that operate under milder conditions (lower temperature and pressure), are more selective to reduce byproducts, and can be easily recovered and reused. This includes exploring non-precious metal catalysts to replace expensive options like palladium and platinum.
Bio-based Feedstocks: Investigating the potential of deriving cyclohexane and its precursors from renewable biomass instead of petroleum is a significant long-term goal. While challenging, this would drastically reduce the carbon footprint of compounds like 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane.
Process Intensification: Designing continuous flow reactors and integrated processes can improve efficiency and reduce the environmental impact compared to traditional batch processing. jetir.org These systems offer better control over reaction parameters, leading to higher yields and purity.
The overarching goal is to align the production of these valuable chemical intermediates with principles of sustainability, a trend that is becoming a standard requirement in display technology and advanced materials manufacturing. lcdlcm.com
Advanced Characterization Techniques for Complex Bicyclohexyl Structures
The precise three-dimensional structure and conformational dynamics of bicyclohexyl compounds are critical to their function, particularly in liquid crystals where molecular shape dictates the mesophase properties. The trans,trans configuration of the cyclohexane rings is often essential for achieving the linear molecular geometry required for nematic phases. atomfair.comthieme-connect.com Advanced characterization techniques are vital for confirming stereochemistry and understanding the material's behavior.
| Technique | Application for Bicyclohexyl Structures | Insights Gained |
| Multidimensional NMR | Elucidation of complex proton and carbon skeletons, including stereochemical relationships (cis/trans isomerism) through techniques like NOESY and COSY. | Unambiguous confirmation of relative stereochemistry of substituents on the two cyclohexane rings. |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, and the precise conformation of the rings and alkyl/ethenyl groups. | Direct visualization of the molecular shape and packing in the crystalline state. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers and identification based on fragmentation patterns. nih.gov | Purity analysis and identification of synthetic byproducts. atomfair.com |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, such as the C=C stretch of the ethenyl group and the C-H vibrations of the cyclohexane and butyl groups. nih.gov | Confirmation of the presence of key structural motifs. |
| Differential Scanning Calorimetry (DSC) | Characterization of phase transitions (e.g., crystal to nematic, nematic to isotropic liquid), which are fundamental properties for liquid crystals. | Determination of clearing points and other transition temperatures crucial for device applications. |
These techniques, often used in combination, provide a comprehensive understanding of the structure-property relationships that govern the performance of materials based on this compound.
Computational Design of Novel Cyclohexane-Based Materials
Computational materials science has become an indispensable tool for accelerating the discovery and optimization of new materials. mit.edu By simulating molecular behavior, researchers can predict the properties of novel cyclohexane-based compounds before undertaking costly and time-consuming laboratory synthesis. researchgate.net This approach is particularly valuable in the field of liquid crystals, where subtle changes in molecular structure can have profound effects on performance. youtube.com
Emerging computational trends include:
Predictive Modeling: Using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict key properties such as clearing point, dielectric anisotropy, and viscosity based on molecular structure. researchgate.net
High-Throughput Screening: Employing machine learning algorithms to rapidly screen virtual libraries of thousands of potential bicyclohexyl derivatives to identify candidates with the most promising properties for specific applications, from displays to sensors. mit.eduyoutube.com
Understanding Self-Assembly: Simulating how molecules like this compound organize into liquid crystalline phases, providing fundamental insights into the self-assembly process that can guide the design of new materials with novel functionalities. mdpi.com
This in silico approach not only speeds up the design cycle but also enhances the efficiency of material discovery, allowing for more targeted and innovative research. researchgate.netyoutube.com
Interdisciplinary Research on Environmental and Biological Impacts
As with many synthetic compounds used in consumer and industrial products, there is a growing need to understand the environmental fate and potential biological impacts of bicyclohexyl derivatives. While compounds like this compound are not designed to be bioactive, their persistence, bioaccumulation potential, and eventual degradation products are important considerations for sustainable material stewardship.
Research in this area often involves collaboration between chemists, environmental scientists, and toxicologists. Key questions being addressed for related chemical classes include:
Environmental Fate: Studies on analogous compounds, such as certain brominated cyclohexanes used as flame retardants, have shown that they can be persistent in the environment, often adsorbing to soil and sediment. nih.govresearchgate.net Research is needed to model and determine the environmental distribution of non-halogenated bicyclohexyls.
Biodegradation: Investigating the susceptibility of the bicyclohexyl core and its alkyl substituents to microbial degradation is essential for understanding its environmental persistence.
Bioaccumulation Potential: The hydrophobic and lipophilic nature of these compounds suggests a potential for bioaccumulation in organisms. atomfair.comnih.gov Experimental and modeling studies are required to quantify this potential and understand the toxicokinetics.
Toxicity Assessment: While direct toxicity may be low, comprehensive toxicological studies are necessary to ensure the safety of these compounds throughout their lifecycle. Research on some cyclohexane derivatives has shown endocrine-disrupting effects, highlighting the need for thorough evaluation of new structures. nih.govresearchgate.net
This interdisciplinary research is critical for conducting comprehensive life-cycle assessments and ensuring that the next generation of advanced materials is not only effective but also environmentally benign.
Q & A
Q. What are the recommended spectroscopic techniques for confirming the stereochemistry and structural integrity of 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemistry and confirming substituent positions in cyclohexane derivatives. For example, coupling constants in -NMR can distinguish axial vs. equatorial substituents, while 2D techniques (e.g., COSY, NOESY) elucidate spatial arrangements. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate functional groups like the ethenyl moiety. Computational tools (e.g., density functional theory) can supplement experimental data to predict spectral patterns .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer: Adhere to GHS guidelines for cyclohexane derivatives:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Keep in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS sections for cyclohexane analogs, which emphasize avoiding electrostatic discharge and ignition sources .
Q. How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer: Key strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., palladium) for Suzuki-Miyaura coupling to attach the butyl group.
- Solvent Optimization: Non-polar solvents (e.g., cyclohexane) minimize side reactions.
- Temperature Control: Gradual heating (e.g., 60–80°C) prevents decomposition of the ethenyl group.
- Purification: Column chromatography with silica gel or recrystallization in ethanol/water mixtures. Evidence from analogous syntheses highlights the use of hydrochlorination and stereoselective alkylation steps .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the reported thermal stability of cyclohexane derivatives like this compound?
Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model bond dissociation energies and decomposition pathways. For instance, studies on cyclohexane combustion reveal that substituents like ethenyl groups lower activation barriers for ring-opening reactions. Compare computational results with experimental data (e.g., thermogravimetric analysis, TGA) to validate models. Discrepancies often arise from solvent effects or impurities, which can be parameterized in simulations .
Q. What experimental design principles should guide kinetic studies of this compound oxidation?
Methodological Answer:
- Reactor Selection: Use jet-stirred reactors (JSRs) or rapid compression machines (RCMs) to study low-to-high-temperature oxidation (500–1200 K).
- Analytical Techniques: Gas chromatography (GC-MS) for intermediate detection (e.g., benzene, CO).
- Parameterization: Vary O concentration and pressure to map ignition delay times.
- Mechanistic Validation: Cross-reference experimental data with detailed kinetic models (e.g., Chemkin simulations). Prior cyclohexane studies show that alkyl substituents enhance radical formation, accelerating chain-branching reactions .
Q. How can contradictions in synthetic yields for analogous cyclohexane derivatives inform the scalability of this compound production?
Methodological Answer: Systematic reviews of reaction conditions (e.g., solvent polarity, catalyst loading) are essential. For example, hydrochlorination of 4-t-butylcyclohexene shows yield variations due to steric hindrance, which can be mitigated using bulky ligands. Response Surface Methodology (RSM) and Plackett-Burman designs optimize multi-variable processes. Case studies on limonene oxidation demonstrate that pilot-scale reactors with continuous flow systems improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
